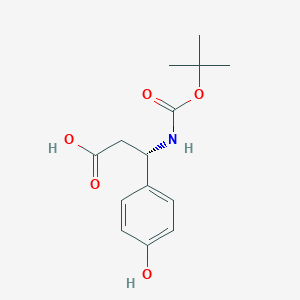

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid

Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 4-hydroxyphenyl substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for prodrugs and peptide-based therapeutics. Its stereochemistry (S-configuration) ensures specificity in biological interactions, while the Boc group enhances stability during synthetic processes . The 4-hydroxyphenyl moiety contributes to hydrogen-bonding capabilities, influencing solubility and target engagement.

Properties

IUPAC Name |

(3S)-3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBNWQLIRVDMMR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427485 | |

| Record name | Boc-D-beta-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499995-80-1 | |

| Record name | Boc-D-beta-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- Commercially available chiral amino acid precursors such as (S)-ethyl 2-amino-3-(4-hydroxyphenyl)propanoate or its derivatives.

- Di-tert-butyl dicarbonate (Boc₂O) for amino protection.

- Bases such as triethylamine (Et₃N) or sodium hydride (NaH).

- Solvents including tetrahydrofuran (THF), dichloromethane (DCM), and water.

Stepwise Synthetic Route

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Ester Hydrolysis | Conversion of amino acid ester to free acid | LiOH in THF/water (2:1 v/v), room temperature, 2 hours | Mild conditions prevent racemization; monitored by TLC or LC-MS |

| 2. Amino Group Protection | Boc-protection of free amino group | Di-tert-butyl dicarbonate (Boc₂O) in DCM, triethylamine as base, room temperature | Reaction monitored by TLC; base choice critical to avoid racemization |

| 3. Purification | Extraction and precipitation | Ethyl acetate/water extraction; acidification to pH ~6 to precipitate product | Final purification by preparative HPLC to achieve >98% enantiomeric purity |

Alternative Synthetic Approaches

- Condensation of 4-aminophenol with acrylate derivatives to form β-amino acid intermediates, followed by Boc-protection.

- Use of methyl or ethyl esters as intermediates, followed by selective hydrolysis and protection steps.

Reaction Conditions and Optimization

- Solvent Choice: THF/water mixtures optimize ester hydrolysis efficiency, while DCM is preferred for Boc-protection to minimize side reactions.

- Base Selection: Triethylamine is preferred during Boc-protection to prevent racemization; stronger bases may lead to loss of stereochemical integrity.

- Temperature: Room temperature conditions are generally sufficient, avoiding harsh conditions that can degrade sensitive groups.

- Reaction Monitoring: TLC, LC-MS, and NMR spectroscopy are used to monitor progress and confirm structure.

Purification and Enantiomeric Purity Validation

| Technique | Purpose | Details |

|---|---|---|

| Preparative HPLC | Achieve high purity and enantiomeric excess | Use of chiral stationary phases (e.g., Chiralpak® IA/IB columns) with hexane/isopropanol mobile phases |

| Optical Rotation | Confirm stereochemistry | Measurement of specific rotation ([α]ᴅ²⁵) in methanol compared to literature values for (S)-enantiomer |

| NMR Spectroscopy | Structural verification | ¹H NMR signals for Boc tert-butyl group (~1.4 ppm), aromatic protons of 4-hydroxyphenyl (~6.8-7.2 ppm) |

Research Findings and Comparative Data

A recent study on amino acid derivatives with 4-hydroxyphenyl moieties demonstrated that condensation of 4-aminophenol with acrylic acid derivatives yields β-amino acid intermediates efficiently, which can be further modified to Boc-protected forms. This supports the use of 4-aminophenol as a key starting material for related compounds.

Industrial methods for Boc-protected amino acids emphasize continuous flow synthesis and optimized reaction conditions to enhance yield and purity, though specific protocols for the hydroxyphenyl derivative are less documented. However, analogous methods for Boc-protected 4-methoxyphenyl derivatives provide a useful template.

Summary Table of Key Preparation Steps

| Stage | Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Ester Hydrolysis | LiOH, THF/water | RT, 2 h | Free carboxylic acid |

| 2 | Boc Protection | Boc₂O, Et₃N, DCM | RT, monitored by TLC | Boc-protected amino acid |

| 3 | Purification | Extraction, acidification, prep HPLC | Ambient | >98% ee, pure compound |

| 4 | Characterization | Chiral HPLC, optical rotation, NMR | - | Confirmation of structure and purity |

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acidic conditions, often using trifluoroacetic acid, are employed to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carboxylic acid group yields an alcohol .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid exhibit promising anticancer properties. For instance, studies have shown that modifications to the phenolic structure can enhance the compound's efficacy against specific cancer cell lines. A notable case study involved the synthesis of novel analogs that demonstrated improved cytotoxicity against breast cancer cells, suggesting potential for further development in cancer therapeutics.

Analgesic Properties

The compound has also been investigated for its analgesic effects. In preclinical studies, this compound was tested for pain relief in animal models, showing significant reductions in pain responses compared to controls. This highlights its potential as a candidate for developing new pain management therapies.

Peptide Synthesis

Building Block in Peptide Chemistry

this compound serves as an essential building block in peptide synthesis. Its stable tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide coupling reactions. This property is invaluable in synthesizing complex peptides and proteins, particularly those requiring specific amino acid sequences for biological activity.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the use of this compound in synthesizing bioactive peptides with enhanced stability and activity. By incorporating this compound into peptide sequences, researchers achieved peptides that exhibited increased binding affinity to target receptors, thus improving their therapeutic potential.

Biochemical Probes

Role as a Biochemical Probe

The compound's structural features make it an excellent candidate for use as a biochemical probe in various assays. Its ability to interact with specific biological targets allows researchers to study enzyme kinetics and receptor-ligand interactions effectively.

Application in Enzyme Inhibition Studies

In enzyme inhibition assays, this compound has been utilized to investigate the inhibition mechanisms of certain enzymes involved in metabolic pathways. These studies provide insights into drug design and the development of inhibitors for therapeutic applications.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. As a tyrosine derivative, it can be incorporated into peptides and proteins, influencing their structure and function. The Boc group provides protection during synthesis, allowing for selective reactions at other functional groups .

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes key analogues and their distinguishing features:

Physicochemical and Pharmacokinetic Differences

- Solubility : The 4-hydroxyphenyl variant exhibits higher aqueous solubility due to polar -OH, whereas fluorophenyl and bromophenyl analogues are more lipophilic .

- Stability: Electron-withdrawing groups (e.g., -NO₂ in ) increase acidity of the phenolic proton but may reduce hydrolytic stability compared to the hydroxyl group.

- Biological Activity : The 4-iodophenyl derivative shows promise in anticancer applications due to its radiosensitivity , while the boronic acid variant () enables targeted protein degradation.

Critical Analysis of Structural Modifications

- Steric Effects : Bulky substituents (e.g., tert-butyl in ) may hinder molecular flexibility, impacting target engagement.

- Electronic Effects : Electron-deficient aryl groups (e.g., nitro in ) alter reaction kinetics in nucleophilic substitutions.

- Chirality: The R-enantiomer of the hydroxyphenyl derivative (Boc-(R)-3-Amino-3-(4-hydroxyphenyl)propanoic acid) shows distinct pharmacokinetic profiles, underscoring the importance of stereochemistry .

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid, commonly referred to as BOC-3-Amino-3-(4-hydroxyphenyl)propanoic acid, is a beta-amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antioxidant research. This compound features a tert-butoxycarbonyl (BOC) protecting group on the amino functionality and a hydroxyl group on the aromatic ring, which may influence its biological properties.

Chemical Structure and Properties

- Molecular Formula : C14H19NO5

- Molecular Weight : 281.30 g/mol

- CAS Number : 499995-78-7

- SMILES Notation : C(C(=O)N(C(=O)O)C(C1=CC=C(C=C1)O)=O)(C(=O)O)C(C(=O)N(C(=O)O))C(C1=CC=C(C=C1)O)=O

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

-

Anticancer Properties :

- Research indicates that derivatives of 3-(4-hydroxyphenyl)amino propanoic acid exhibit significant anticancer activity. In vitro studies demonstrated that certain derivatives could reduce the viability of A549 lung cancer cells by over 50% and inhibit cell migration, suggesting potential as anticancer agents .

- The most promising compounds showed cytotoxicity comparable to standard chemotherapeutics like doxorubicin and cisplatin, indicating their potential utility in cancer treatment .

-

Antioxidant Activity :

- The compound has also been evaluated for its antioxidant properties. In assays such as the DPPH radical scavenging test, it demonstrated significant antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

- The structure-dependent nature of its antioxidant activity suggests that modifications to the phenolic or amino groups could enhance efficacy .

Table 1: Summary of Biological Activities

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways associated with cell proliferation and apoptosis. The presence of hydroxyl groups on the phenolic ring is hypothesized to play a crucial role in enhancing both anticancer and antioxidant activities through interactions with reactive oxygen species (ROS).

Q & A

Q. What are the optimal synthetic routes for preparing (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group and coupling with a 4-hydroxyphenylpropanoic acid backbone. Key steps include:

- Amino Protection : Reacting the amino group with Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) at room temperature .

- Coupling Reactions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to form amide bonds, ensuring stereochemical integrity of the (S)-configuration .

- Optimization : Reaction time (2–16 hours), solvent polarity (DMF for polar intermediates), and temperature (RT to 0°C for sensitive steps) are critical. Yields range from 61–95% depending on purification methods .

Q. How can chromatographic techniques be optimized to purify this compound and remove common by-products?

- Column Chromatography : Silica gel with gradients of petroleum ether/ethyl acetate (e.g., 5:1 to 3:1) effectively separates Boc-protected intermediates from unreacted starting materials .

- Preparative HPLC : For high-purity requirements (>95%), reversed-phase C18 or phenyl columns with acetonitrile/water mobile phases are used. Adjusting pH to 6–7 minimizes carboxylic acid degradation .

- Troubleshooting : Monitor for tert-butyl deprotection by-products (e.g., free amine peaks in LCMS) and residual solvents (e.g., DMF) via ¹H NMR .

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Confirm stereochemistry and Boc-group integrity. Key signals include tert-butyl protons at δ 1.4 ppm and aromatic protons from the 4-hydroxyphenyl group at δ 6.7–7.2 ppm .

- LCMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 308) and assess purity (>95%) .

- FT-IR : Detect Boc carbonyl stretches (~1680–1720 cm⁻¹) and carboxylic acid O-H bands (~2500–3300 cm⁻¹) .

Q. How can researchers ensure enantiomeric purity during synthesis, given the (S)-configuration requirement?

- Chiral Auxiliaries : Use enantiomerically pure starting materials, such as (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid, to avoid racemization .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) or chiral catalysts can enhance stereoselectivity during coupling steps .

- Chiral HPLC : Validate enantiomeric excess (ee > 99%) using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. What strategies mitigate degradation of the 4-hydroxyphenyl group under acidic or oxidative conditions?

- Protection/Deprotection : Temporarily protect the phenolic -OH with TBDMS (tert-butyldimethylsilyl) groups during synthesis. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) .

- Stability Studies : Monitor degradation via accelerated stress testing (e.g., 40°C/75% RH for 4 weeks). LCMS can identify quinone-like oxidation products (m/z +16) .

Q. How does this compound interact with biological targets in medicinal chemistry applications?

- Peptide Mimetics : The Boc-protected amino acid serves as a building block for protease-resistant peptide analogs. Molecular docking studies suggest interactions with kinase active sites (e.g., hydrogen bonding via the carboxylic acid group) .

- In Vivo Pharmacokinetics : Ester prodrug derivatives (e.g., ethyl esters) improve bioavailability by enhancing membrane permeability. Hydrolysis in serum regenerates the active carboxylic acid form .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

- DFT Calculations : Model transition states for Boc deprotection (e.g., acid-catalyzed cleavage) and predict activation energies (~20–25 kcal/mol for trifluoroacetic acid-mediated deprotection) .

- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to optimize coupling reaction kinetics .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Meta-Analysis : Compare IC₅₀ values from enzyme inhibition assays (e.g., Ube2g2 ubiquitin-conjugating enzyme) under standardized conditions (pH 7.4, 25°C). Discrepancies may arise from assay buffers (e.g., Tris vs. PBS) affecting compound solubility .

- Structure-Activity Relationships (SAR) : Systematically modify the 4-hydroxyphenyl or Boc groups to isolate contributions to bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.